2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Overview
Description
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes have been found to activate nrf2 .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism
Biochemical Pathways
The activation of nrf2 suggests that it may influence oxidative stress response pathways .
Pharmacokinetics
Related compounds are reported to be moderately stable in liver microsomes , suggesting potential metabolic stability.
Result of Action
The compound inhibits LPSEc-stimulated inflammation in macrophages . This suggests that it may have anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, it has been shown to bind to certain receptors, such as the nuclear factor erythroid 2-related factor 2 (NRF2), influencing the expression of antioxidant proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses. By activating NRF2, the compound enhances the expression of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . This activation leads to a reduction in reactive oxygen species (ROS) levels and protection against oxidative damage. Furthermore, the compound can influence cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 . This disruption allows NRF2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of antioxidant genes. Additionally, the compound can inhibit or activate various enzymes by binding to their active sites, altering their catalytic activity.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound maintains its ability to activate NRF2 and reduce oxidative stress in cells over time . Its efficacy may decrease if not stored properly.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively activates NRF2 and enhances antioxidant defenses without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and oxidative stress. The threshold for these effects varies depending on the species and the specific experimental conditions.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others are inactive and excreted from the body. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It is primarily localized in the cytoplasm, where it interacts with KEAP1 and other proteins involved in oxidative stress responses. Additionally, the compound may undergo post-translational modifications that affect its localization and activity within the cell.
Preparation Methods
The synthesis of 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which undergo a condensation reaction to form the thiophene ring . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic ring and the amine group.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene derivatives .
Scientific Research Applications
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as:
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes: Known for their anti-inflammatory activity.
Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer properties.
Compared to these compounds, 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclohepta[b]thiophene ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-10-6-8-11(9-7-10)19-16(20)14-12-4-2-1-3-5-13(12)21-15(14)18/h6-9H,1-5,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKEDIFSSNEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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